molecular formula C19H15N3O3 B3838891 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide

3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide

Cat. No. B3838891
M. Wt: 333.3 g/mol
InChI Key: PQBOHTFKCFZAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cell growth, inflammation, and neurodegeneration. 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of cell growth and differentiation. Inhibition of GSK-3β can lead to the activation of neuroprotective pathways and the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of neuroprotective pathways, and the inhibition of inflammatory pathways. 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has also been shown to activate neuroprotective pathways, such as the PI3K/Akt and ERK pathways, leading to the protection of neurons from damage. Additionally, 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has been shown to inhibit inflammatory pathways, such as the NF-κB pathway, leading to the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has several advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit cancer cell growth, and its neuroprotective and anti-inflammatory properties. However, 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide, including the optimization of its synthesis method, the development of 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide derivatives with improved solubility and potency, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide and its potential side effects.

Scientific Research Applications

3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 3-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide has anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases.

properties

IUPAC Name

3-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-25-17-9-12-5-3-2-4-11(12)8-14(17)18(23)20-13-6-7-15-16(10-13)22-19(24)21-15/h2-10H,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBOHTFKCFZAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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